molecular formula C15H10O B1597605 Anthracene-2-carbaldehyde CAS No. 2143-81-9

Anthracene-2-carbaldehyde

Cat. No. B1597605
M. Wt: 206.24 g/mol
InChI Key: ASEMRXSTATUWKG-UHFFFAOYSA-N
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Patent
US04803221

Procedure details

2-Anthracenylmethanol (46A, 1.0 g, 0.0048 mol) in CH2Cl2 (700 mL) was treated with pyridinium chlorochromate (PCC) (Aldrich, 21.56 g, 0.1 mol) and heated for 4 h. The reaction was cooled and filtered through a plug of SiO2 (500 g) using CH2Cl2 as the eluting solvent. After removal of the solvent the crude material was chromatographed on SiO2 with PhCH3 as the eluting solvent to afford 0.5 g (51%) of 2-anthracenecarbaldehyde mp 201°-202.5° (lit mp 202°-203°, P. H. Gore, J. Chem. Soc. 1616 (1959)), (C, H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21.56 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][C:2]=1[CH2:15][OH:16].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][C:2]=1[CH:15]=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=C(C=CC2=CC3=CC=CC=C3C=C12)CO
Name
Quantity
21.56 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of SiO2 (500 g)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the crude material
CUSTOM
Type
CUSTOM
Details
was chromatographed on SiO2 with PhCH3 as the eluting solvent

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC3=CC=CC=C3C=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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